molecular formula C18H14IN B1342297 4-Iodo-N,N-diphenylaniline CAS No. 38257-52-2

4-Iodo-N,N-diphenylaniline

Cat. No.: B1342297
CAS No.: 38257-52-2
M. Wt: 371.2 g/mol
InChI Key: OWWVTWHBNAWUJO-UHFFFAOYSA-N
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Description

4-Iodo-N,N-diphenylaniline is an organic compound with the molecular formula C18H14IN. It is a derivative of diphenylamine where an iodine atom is substituted at the para position of one of the phenyl rings. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-N,N-diphenylaniline can be synthesized through a standard Sonogashira reaction. This involves the coupling of trimethylsilylacetylene with this compound, followed by deprotection of the trimethylsilyl group . The reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a common method used in industrial settings for the synthesis of similar compounds. This method is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N,N-diphenylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: It can participate in oxidative reactions, particularly in the presence of strong oxidizing agents.

    Reductive Reactions: The compound can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or peracids are often used.

    Reductive Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diphenylamine derivatives, while oxidation reactions can produce quinone derivatives.

Scientific Research Applications

4-Iodo-N,N-diphenylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-methylphenyl)amine
  • Tris(4-bromophenyl)amine
  • 4-Iodotriphenylamine

Uniqueness

4-Iodo-N,N-diphenylaniline is unique due to the presence of the iodine atom, which imparts distinct electronic properties. This makes it particularly effective in redox catalysis compared to its analogs like tris(4-methylphenyl)amine and tris(4-bromophenyl)amine . The iodine atom enhances the compound’s ability to stabilize radical intermediates, thus improving its catalytic efficiency.

Properties

IUPAC Name

4-iodo-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWVTWHBNAWUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595139
Record name 4-Iodo-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38257-52-2
Record name 4-Iodo-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodotriphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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